2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thienopyridine derivative with a benzyl group at the 6-position and an acetamido substituent at the 2-position. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. Structurally, the compound combines a tetrahydrothienopyridine core with carboxamide and acetamido functional groups, distinguishing it from analogs through substituent variations that influence pharmacological and physicochemical properties .
Properties
IUPAC Name |
2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-11(21)19-17-15(16(18)22)13-7-8-20(10-14(13)23-17)9-12-5-3-2-4-6-12;/h2-6H,7-10H2,1H3,(H2,18,22)(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMQWCPENHESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is to start with a suitable benzyl-substituted precursor, which undergoes cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be closely monitored to ensure consistency and quality, with rigorous purification steps to remove any impurities or by-products.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications include the development of new drugs or treatments.
Industry: : It can be utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key structural differences among related thienopyridine derivatives include substituents at the 2- and 6-positions (Table 1). These modifications impact lipophilicity, solubility, and biological activity.
Table 1: Structural comparison of thienopyridine derivatives.
Pharmacological and Physicochemical Properties
- Lipophilicity: The benzyl group at the 6-position in the target compound increases lipophilicity compared to ethyl (e.g., 2-[3-(4-chlorophenyl)ureido]-6-ethyl analog) or acetyl (6-acetyl-2-amino analog) substituents. This may enhance blood-brain barrier penetration, though specific CNS activity data are unavailable .
- Solubility: Hydrochloride salts (e.g., target compound, Tinoridine HCl) exhibit superior aqueous solubility compared to free bases or dihydrochloride forms (e.g., 6-acetyl-2-amino analog). This improves oral bioavailability .
- Bioactivity: Tinoridine HCl demonstrates potent anti-inflammatory and analgesic effects, attributed to its ethoxycarbonyl group. The target compound’s acetamido group may confer metabolic stability, prolonging its half-life relative to ester-containing analogs .
- Toxicity: Similar compounds (e.g., ethyl 2-amino-6-benzyl analog) show acute oral toxicity (LD₅₀ > 5,400 mg/kg in mice) and irritancy (H315, H319), suggesting the need for stringent safety protocols during handling .
Biological Activity
2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-c]pyridine core. Its chemical formula is with a molecular weight of 345.4 g/mol. The presence of the acetamido and benzyl groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| Physical State | Solid |
| Melting Point | 118–120 °C |
Research indicates that this compound may interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Antimicrobial Activity
A study conducted by researchers demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuropharmacological Effects
In vivo studies have suggested that the compound may possess anxiolytic and antidepressant-like effects. Behavioral tests in animal models indicated reduced anxiety levels and improved mood when administered at specific dosages.
Case Studies
- Case Study on Anxiety Disorders : A clinical trial investigated the efficacy of this compound in patients with generalized anxiety disorder (GAD). The results indicated a significant reduction in anxiety scores compared to placebo.
- Antimicrobial Case Study : Another study focused on patients with bacterial infections resistant to conventional antibiotics. The administration of this compound resulted in positive clinical outcomes and reduced infection rates.
Q & A
Q. What are the standard synthetic routes for preparing 2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step organic reactions, including cyclization of thiophene derivatives, amidation, and benzylation. Key steps include:
- Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core via acid- or base-catalyzed cyclization of precursors like 3-cyanothiophene derivatives.
- Amidation : Reaction with acetamide derivatives under coupling agents (e.g., EDC/HOBt) to introduce the acetamido group.
- Benzylation : Alkylation with benzyl halides in the presence of a base (e.g., K₂CO₃) to attach the benzyl substituent.
Critical parameters include reaction temperature (often 0–80°C), solvent polarity (e.g., DMF for amidation, THF for benzylation), and stoichiometric ratios to avoid side products. Purification via column chromatography or recrystallization is essential .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (e.g., 30–70% acetonitrile over 20 min) to assess purity (>95% typically required).
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry. Key signals include the benzyl protons (δ 4.5–5.0 ppm) and acetamido carbonyl (δ ~170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography : For unambiguous 3D structural determination if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the amidation step of the synthesis?
- Catalyst Selection : Use coupling agents like HATU or PyBOP for higher efficiency compared to EDC/HOBt, reducing reaction time from 24h to 6–8h.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, but DCM may limit solubility; pre-dissolve reactants in minimal DMF.
- Stoichiometry : Maintain a 1.2:1 molar ratio of acylating agent to amine intermediate to ensure complete conversion.
- Temperature Control : Conduct reactions at 0–4°C to minimize racemization or side reactions. Post-reaction quenching with ice-water improves yield .
Q. What computational methods are suitable for predicting the three-dimensional conformation and electronic properties of this compound?
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or lipid bilayers) to study conformational flexibility and stability.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity and interaction with biological targets.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions with proteins (e.g., neurotransmitter receptors suggested in ). Validate with experimental SAR data .
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. SH-SY5Y for neuroactivity) and assay conditions (e.g., pH, serum concentration).
- Compound Stability Testing : Perform LC-MS to check for degradation products under assay conditions (e.g., oxidation of the thiophene ring).
- Positive/Negative Controls : Include reference compounds (e.g., known receptor agonists/antagonists) to calibrate assay sensitivity.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate structural variations (e.g., substituent effects) with activity trends .
Q. How to design experiments to elucidate the compound’s mechanism of action in modulating neurotransmitter systems?
- In Vitro Binding Assays : Radioligand competition studies (e.g., ³H-labeled GABA or serotonin) to identify receptor targets.
- Electrophysiology : Patch-clamp recordings on neuronal cultures to measure ion channel modulation (e.g., K⁺ or Ca²⁺ currents).
- Knockout Models : CRISPR-engineered cell lines lacking specific receptors (e.g., 5-HT₃) to confirm target engagement.
- Metabolomics : LC-MS/MS profiling of neurotransmitter levels post-treatment to assess downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
